2-Acetylbenzonitrile

Vue d'ensemble

Description

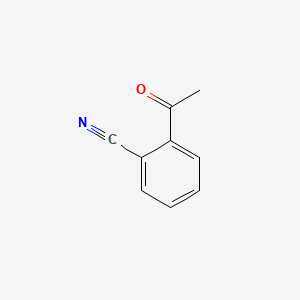

2-Acetylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is a derivative of benzonitrile, where an acetyl group is attached to the second position of the benzene ring. This compound is a pale-yellow to yellow-brown solid and is known for its applications in various chemical syntheses and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Acetylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CN+CH3COCl→C6H4(COCH3)CN+HCl

This method requires careful control of reaction conditions, including temperature and the molar ratio of reactants, to achieve high yields.

Industrial Production Methods: On an industrial scale, this compound can be produced through similar Friedel-Crafts acylation processes, often optimized for large-scale operations. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Cascade Reactions with α-Halo-Stabilized Carbanions

2-Acetylbenzonitrile undergoes base-promoted cascade reactions with ((chloromethyl)sulfonyl)benzenes (2H ) to form isoindolin-1-ones. Key findings include:

Reaction Optimization (Table 1)

| Entry | Base (1 equiv) | Temp (°C) | Time (h) | Yield (%) | d.r. |

|---|---|---|---|---|---|

| 1 | KOBu | r.t. | 24 | Dec | – |

| 2 | KOBu | r.t. | 24 | 24 | 2:1 |

| 5 | KOBu | r.t. | 18 | 86 | 2:1 |

| 6 | EtN | 50 | 60 | n.r. | – |

-

Optimal Conditions : KOBu at room temperature (18 h) achieved 86% yield with a diastereomeric ratio (d.r.) of 2:1 .

-

Key Products : Tetrasubstituted isoindolin-1-ones (e.g., 7 ) or (Z)-3-(sulfonylmethylene)isoindolin-1-ones, depending on the base and temperature .

Mechanistic Pathway :

-

Nucleophilic Attack : The α-halo-stabilized carbanion (2 ) attacks the carbonyl group of this compound, forming alkoxide intermediates (4a/b ) .

-

Cyclization : The alkoxide undergoes intramolecular attack at the nitrile group, forming a five-membered iminophthalan intermediate (6b ) .

-

Dimroth Rearrangement : 6b rearranges via a 1,2-elimination and aza-Michael addition to yield isoindolin-1-ones (7 ) .

Organocatalytic Asymmetric Nitro-Aldol Reactions

This compound acts as an electrophile in nitro-aldol reactions, enabling stereoselective C–C bond formation:

-

Substrate Scope : Compatible with diverse nitroalkanes, yielding β-nitro ketones with high enantiomeric excess (up to 94% ee) .

-

Catalytic System : Proline-derived organocatalysts facilitate asymmetric induction via enamine activation .

Mechanistic Insights from DFT Studies

Computational analyses (APFD/aug-ccPVDZ level) reveal:

-

Energy Barriers : The rate-determining step (nucleophilic attack) has a Gibbs energy barrier of 101.6 kJ/mol .

-

Solvent Effects : Acetonitrile stabilizes transition states via polar interactions, reducing activation energy .

-

Base Dependency : Strong bases (e.g., KOBu) enhance deprotonation efficiency, whereas weak bases (e.g., KCO) require elevated temperatures .

Applications De Recherche Scientifique

Organic Synthesis

Asymmetric Synthesis

One of the prominent applications of 2-acetylbenzonitrile is in asymmetric synthesis. It has been utilized as a substrate in asymmetric cascade reactions to produce enantioenriched compounds. For instance, studies have shown that this compound can react with dimethyl malonate under phase transfer conditions to yield chiral products with considerable enantioselectivity. The use of bifunctional ammonium salts as catalysts has been highlighted, demonstrating that electron-withdrawing groups can enhance yields and selectivities significantly .

Table 1: Summary of Asymmetric Reactions Involving this compound

| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Asymmetric Cascade with Malonate | Bifunctional ammonium salts | Up to 95 | Up to 50 |

| Nucleophilic Substitution | α-Halo-stabilized carbanions | Varies | Not specified |

Medicinal Chemistry

Anticancer Activity

Research has identified this compound derivatives as potential anticancer agents. A study reported its activity against Ewing’s sarcoma cell lines, where modifications to the compound enhanced its inhibitory effects on cancer cell growth. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly improved the compound's potency, highlighting its potential as a lead compound for further development in cancer therapeutics .

Table 2: Biological Activity of this compound Derivatives

| Compound Variant | Cell Line Tested | GI50 (μM) |

|---|---|---|

| Parent Compound | TC32 | 0.5 |

| p-Methoxy Substituted | TC32 | 0.9 |

| Hydroxyl Group Modified | TC32 | 1.0 |

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in synthesizing novel polymers and copolymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. The reactivity of the carbonyl and cyano groups facilitates various polymerization techniques, making it a valuable monomer in advanced materials .

Case Studies

Case Study 1: Synthesis of Chiral Compounds

In a systematic investigation, researchers employed this compound in the synthesis of chiral isoindolinones through cascade reactions. The study demonstrated that varying reaction conditions such as temperature and solvent type could optimize product yields and selectivities, establishing a robust method for generating complex chiral structures suitable for pharmaceutical applications.

Case Study 2: Anticancer Development

A derivative of this compound was synthesized and tested against Ewing’s sarcoma cells. The results showed that specific modifications led to a significant increase in potency compared to the parent compound. This study not only validated the compound's potential as an anticancer agent but also provided insights into the importance of structural modifications in drug design.

Mécanisme D'action

The mechanism of action of 2-acetylbenzonitrile depends on its specific application. In chemical reactions, the nitrile and acetyl groups can undergo various transformations, influencing the reactivity and properties of the compound. For instance, in biological systems, the nitrile group can interact with enzymes that catalyze nitrile hydrolysis, leading to the formation of corresponding amides or acids.

Comparaison Avec Des Composés Similaires

Benzonitrile: The parent compound, lacking the acetyl group.

2-Cyanobenzaldehyde: Similar structure but with an aldehyde group instead of an acetyl group.

2-Aminobenzonitrile: Contains an amino group instead of an acetyl group.

Comparison: 2-Acetylbenzonitrile is unique due to the presence of both nitrile and acetyl functional groups, which confer distinct reactivity and versatility in chemical syntheses. Compared to benzonitrile, it offers additional sites for chemical modification, making it valuable in the synthesis of more complex molecules.

Activité Biologique

2-Acetylbenzonitrile (CAS No. 20099-89-2) is an organic compound that has garnered attention in various fields, particularly in synthetic chemistry and biological research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, catalytic applications, and potential therapeutic effects.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHN

- Molecular Weight : 157.19 g/mol

- Boiling Point : Not specified in the literature

- Structure : It features both an acetyl group and a nitrile group attached to a benzene ring.

Synthesis and Catalytic Applications

Recent studies have highlighted the utility of this compound in asymmetric synthesis and catalysis. For instance, it has been used as an electrophile in various organocatalytic reactions, demonstrating moderate enantioselectivity when combined with specific catalysts derived from chiral amines. The presence of electron-withdrawing groups on the aromatic rings has been shown to enhance yields and selectivities in these reactions .

Table 1: Summary of Reaction Conditions and Yields

| Catalyst Type | Solvent | Base | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|---|

| Bifunctional Ammonium Salts | DCM | KPO | 70 | 41 |

| Chiral Diamine Catalysts | Toluene | CsCO | 68 | 30 |

| Urea Derivatives | THF | KCO | 60 | 50 |

Antimicrobial Properties

The biological evaluation of this compound has revealed significant antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound exhibits antifungal properties, with effective inhibition against fungal strains at concentrations that suggest low cytotoxicity to mammalian cells .

Case Study: Antifungal Activity

A study evaluated the antifungal activity of several derivatives of this compound against Candida albicans. The results indicated that certain modifications to the compound's structure enhanced its antifungal efficacy:

- IC50 Values : The most potent derivatives exhibited IC50 values below 100 µM, indicating strong antifungal activity.

- Cell Viability Assays : MTT assays confirmed minimal cytotoxicity to Vero cells at concentrations exceeding 375 µM .

Mechanistic Insights

The mechanism of action for the biological activity of this compound is not fully elucidated; however, preliminary studies suggest that it may involve interactions with specific cellular targets or pathways. For example, computational docking studies have indicated favorable binding interactions with enzymes involved in fungal metabolism, such as DprE1, which is crucial for cell wall synthesis in Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

2-acetylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSGWJQJDLCCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919993 | |

| Record name | 2-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91054-33-0 | |

| Record name | 2-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.